Tert-butyl 4-aminobut-2-ynoate
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Overview
Description
Tert-butyl 4-aminobut-2-ynoate is an organic compound that features a tert-butyl ester group attached to a 4-aminobut-2-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 4-aminobut-2-ynoate typically involves the esterification of 4-aminobut-2-ynoic acid with tert-butanol. One common method employs the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .
Industrial Production Methods
Industrial production of tert-butyl esters often involves the catalytic hydration of isobutylene or the Grignard reaction between acetone and methylmagnesium chloride . These methods are scalable and provide high yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-aminobut-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 4-aminobut-2-ynoate has several applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 4-aminobut-2-ynoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active 4-aminobut-2-ynoic acid, which can then participate in various biochemical pathways. The amino group allows for interactions with enzymes and receptors, facilitating its role in biological systems .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl alcohol: A simpler tertiary alcohol with similar esterification properties.
Tert-butyl acetate: Another ester with comparable reactivity but different applications.
Tert-butylamine: Shares the tert-butyl group but differs in its amine functionality.
Uniqueness
Tert-butyl 4-aminobut-2-ynoate is unique due to its combination of a tert-butyl ester and an amino group, which provides a versatile platform for chemical modifications and applications in various fields. Its ability to undergo multiple types of reactions and its utility in both synthetic and biological contexts set it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-aminobut-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)11-7(10)5-4-6-9/h6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSGPUVOLUHIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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